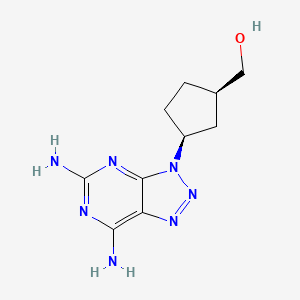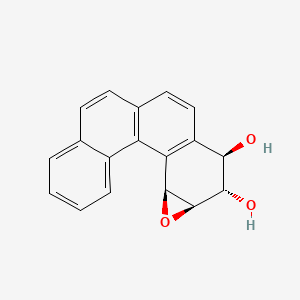
(1aR-(1aalpha,2alpha,3beta,11dalpha))-1a,2,3,11d-tetrahydrobenzo(5,6)phenanthro(3,4-b)oxirene-2,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1aR-(1aalpha,2alpha,3beta,11dalpha))-1a,2,3,11d-tetrahydrobenzo(5,6)phenanthro(3,4-b)oxirene-2,3-diol is a complex organic compound characterized by its polycyclic structure and the presence of an oxirane ring. Compounds with such intricate structures often exhibit unique chemical properties and biological activities, making them of significant interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1aR-(1aalpha,2alpha,3beta,11dalpha))-1a,2,3,11d-tetrahydrobenzo(5,6)phenanthro(3,4-b)oxirene-2,3-diol typically involves multi-step organic reactions. These steps may include:
Formation of the polycyclic core: This can be achieved through cyclization reactions, often involving Diels-Alder reactions or Friedel-Crafts alkylation.
Introduction of the oxirane ring: This step may involve epoxidation reactions using peracids such as meta-chloroperoxybenzoic acid (mCPBA).
Functional group modifications: Additional steps to introduce hydroxyl groups or other functional groups under controlled conditions.
Industrial Production Methods
Industrial production of such complex compounds may involve:
Optimization of reaction conditions: Scaling up the reactions while maintaining high yields and purity.
Use of catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification techniques: Utilizing chromatography, crystallization, and other purification methods to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert oxirane rings to diols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Including transition metal catalysts for specific transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction may produce diols.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of complex molecules: The compound can serve as an intermediate in the synthesis of other complex organic molecules.
Study of reaction mechanisms: Its unique structure makes it a valuable model for studying various organic reactions.
Biology and Medicine
Pharmacological research:
Biochemical studies: Investigating its interactions with biological macromolecules.
Industry
Material science: Possible use in the development of new materials with specific properties.
Chemical manufacturing: As a precursor or intermediate in the production of other valuable chemicals.
Wirkmechanismus
The mechanism by which (1aR-(1aalpha,2alpha,3beta,11dalpha))-1a,2,3,11d-tetrahydrobenzo(5,6)phenanthro(3,4-b)oxirene-2,3-diol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxirane ring may participate in covalent bonding with nucleophilic sites, leading to various biological effects. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Epoxides: Compounds containing oxirane rings, such as ethylene oxide.
Polycyclic aromatic hydrocarbons: Compounds like benzo[a]pyrene with similar polycyclic structures.
Dioxiranes: Compounds with similar oxygen-containing rings.
Uniqueness
The uniqueness of (1aR-(1aalpha,2alpha,3beta,11dalpha))-1a,2,3,11d-tetrahydrobenzo(5,6)phenanthro(3,4-b)oxirene-2,3-diol lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
82510-56-3 |
|---|---|
Molekularformel |
C18H14O3 |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
(3S,5R,6S,7R)-4-oxapentacyclo[9.8.0.02,8.03,5.014,19]nonadeca-1(11),2(8),9,12,14,16,18-heptaene-6,7-diol |
InChI |
InChI=1S/C18H14O3/c19-15-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14(12)17-18(21-17)16(15)20/h1-8,15-20H/t15-,16+,17+,18-/m1/s1 |
InChI-Schlüssel |
QGMAOLZIDYVIDK-VSZNYVQBSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)[C@H]([C@@H]([C@@H]5[C@H]4O5)O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C(C(C5C4O5)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


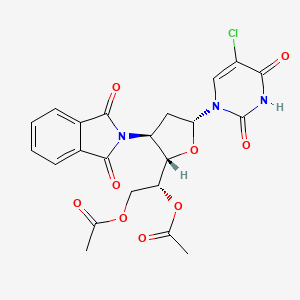
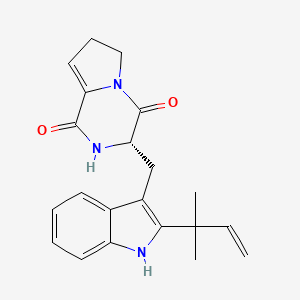
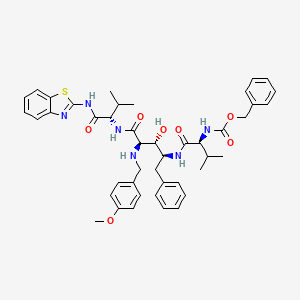
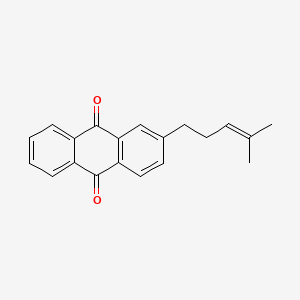

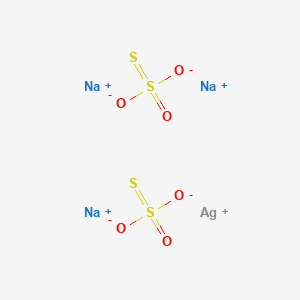
![3,13-diazapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-2(10),4,6,8,14(19)-pentaen-20-one](/img/structure/B12793784.png)

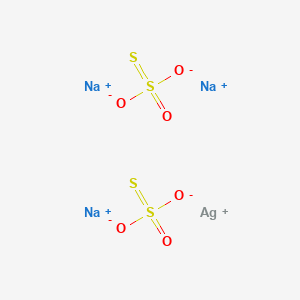
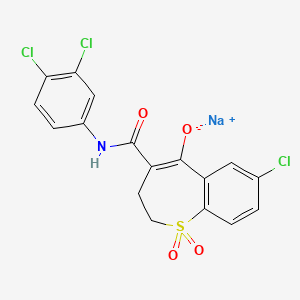
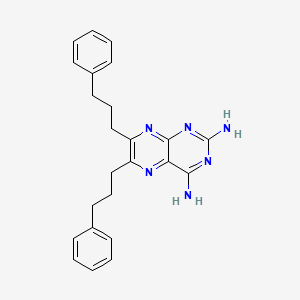
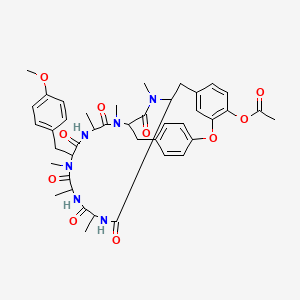
![Tris{2-[2-(2-hydroxyethoxy)ethoxy]ethyl} phosphate](/img/structure/B12793820.png)
